2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
The compound “2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide” belongs to the class of 1,2,4-triazoles . These are heterocyclic compounds containing a 1,2,4-triazole moiety, which consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridazine rings, along with the phenyl rings substituted with chlorine and methyl groups . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, often involving the nitrogen atoms in the triazole ring . They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the aromatic rings, the electronegative chlorine atom, and the polar amide group would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Molecular Docking
A study on the synthesis of novel pyridine and fused pyridine derivatives, including structures similar to 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide, revealed their preparation from hydrazinyl-pyridine-carbonitrile treated with various reagents. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, displaying moderate to good binding energies, indicating potential biomedical applications. Additionally, these compounds exhibited antimicrobial and antioxidant activity, suggesting their usefulness in creating new therapeutic agents (Flefel et al., 2018).
Biological Assessment of Triazolopyridine Derivatives
Another study focused on the synthesis and biological assessment of triazolopyridine derivatives, similar to the compound . The research aimed to develop novel acetamides incorporating an oxadiazole cycle, indicating a broad spectrum of biological properties. The synthetic approach and subsequent pharmacological activity prognosis highlight the potential of these compounds in medicinal chemistry for developing new treatments (Karpina et al., 2019).
Pharmaceutical Importance of Pyridazine Analogs
Research on the synthesis, structure analysis, and theoretical studies of pyridazine analogs, including those structurally related to this compound, underscores their significant pharmaceutical importance. These compounds have been found to exhibit various intermolecular interactions and binding energies, suggesting their application in designing drugs with targeted pharmacological activities (Sallam et al., 2021).
Synthesis of Fused Heterocycles
A comprehensive study on the synthesis of fused heterocycles, including pyrazolo-, triazolo-, and other pyridazine derivatives, demonstrates the versatility of such compounds in creating a wide array of biologically active molecules. These synthesized compounds, by undergoing various chemical reactions, have the potential to serve as key intermediates in the development of novel pharmaceuticals with desired therapeutic effects (Shalaby, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-17(14(13)2)23-20(28)12-26-21(29)27-19(25-26)11-10-18(24-27)15-6-8-16(22)9-7-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPIMPWNOGYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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